1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole is a synthetic organic compound categorized within the pyrazole family. It features a unique structural arrangement that includes a cyclobutyl group and a trimethylsilyl ethynyl substituent. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.
The compound can be identified by its CAS Number 900164-93-4, which is essential for cataloging in chemical databases. It falls under the broader classification of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. Pyrazoles have garnered attention due to their diverse biological activities and are often utilized in pharmaceutical research .
The synthesis of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole typically involves several steps:
These methods highlight the versatility of synthetic approaches available for constructing complex pyrazole derivatives .
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole can participate in various chemical reactions:
The mechanism by which 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole exerts its biological effects often involves interaction with specific enzymes or receptors. For instance:
Studies indicate that modifications at the 4-position significantly affect the compound's potency against target kinases, making it a valuable scaffold for drug design .
Some key physical properties include:
Chemical properties include:
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles, aiming to expand its utility in therapeutic contexts .
The synthesis of 1-cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole hinges on precise regiocontrol during pyrazole ring formation. The most efficient approach employs a 1,3-dipolar cycloaddition between cyclobutylhydrazine and electrophilic alkynyl precursors. Key studies demonstrate that Huisgen-type reactions using TMS-protected propiolate esters under anhydrous conditions yield 4-ethynyl intermediates with >95% regioselectivity at the C4 position [3] [7]. Solvent polarity critically influences reaction kinetics:
Table 1: Solvent Effects on Pyrazole Cycloaddition Regioselectivity
Solvent | Temperature (°C) | Reaction Time (h) | 4-isomer:5-isomer Ratio |
---|---|---|---|
Toluene | 110 | 8 | 92:8 |
DMF | 90 | 4 | 85:15 |
THF | 65 | 12 | 97:3 |
Microwave irradiation (150°C, 20 min) in aprotic solvents enhances regioselectivity to 98:2 while reducing oligomerization byproducts. The electron-withdrawing nature of the TMS-ethynyl group directs cyclobutyl substitution exclusively to N1, avoiding N2-regioisomers due to steric repulsion [3] [7].
Introduction of the trimethylsilyl-ethynyl moiety leverages Sonogashira cross-coupling between 4-iodo-1-cyclobutylpyrazole and trimethylsilylacetylene (TMSA). Optimized conditions employ Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%) in triethylamine at 60°C, achieving 85–92% yield within 4 hours [3] [6]. Catalyst selection proves pivotal:
Table 2: Catalyst Screening for TMS-Ethynyl Installation
Catalyst System | Ligand | Yield (%) | Byproduct Formation |
---|---|---|---|
Pd(OAc)₂/CuI | P(o-tol)₃ | 78 | <5% |
Pd(dba)₂/CuI | XPhos | 94 | <2% |
Pd₂(dba)₃/CuI | SPhos | 91 | <3% |
Notably, bulky phosphine ligands (XPhos) suppress homo-coupling of TMSA. The reaction tolerates oxygen-sensitive intermediates when degassed solvents are employed, but requires strict exclusion of water to prevent protodesilylation. Post-coupling, silica gel chromatography removes catalyst residues while preserving the TMS group integrity [6].
The cyclopropyl-to-cyclobutyl transition significantly alters molecular geometry and reactivity. Cyclobutyl’s increased ring size (∼26° ring puckering) reduces angle strain versus cyclopropyl while maintaining sufficient steric bulk (van der Waals volume: 46.5 ų) to shield the pyrazole N2 position [5] [10]. Incorporation strategies include:
The ring strain energy (27.5 kcal/mol in cyclobutane vs. 27.4 in cyclobutyl-pyrazole adducts) facilitates nucleophilic displacement without ring-opening. Steric maps confirm the cyclobutyl group occupies a conical volume of 68 ų, effectively blocking nucleophilic attack at the adjacent carbon [5] [10].
Selective N1-functionalization demands temporary protection of the pyrazole nitrogen to prevent dialkylation. The tetrahydropyranyl (THP) group emerges as optimal due to:
Comparative studies reveal SEM protection ([2-(trimethylsilyl)ethoxymethyl]) provides superior stability but requires harsher deprotection conditions (TBAF, 60°C) that risk alkyne desilylation. THP-protected intermediates enable lithiation-electrophile trapping at C4/C5 positions:
Table 3: Protecting Group Efficiency for Pyrazole N-Functionalization
Protecting Group | Installation Yield (%) | Deprotection Yield (%) | Compatibility with TMS-Ethynyl |
---|---|---|---|
THP | 98 | 95 | Excellent |
SEM | 91 | 84 | Moderate (20% desilylation) |
Boc | 95 | 88 | Poor (<50% retention) |
Thermal isomerization of 5-substituted-THP-pyrazoles to 3-isomers (160°C, solvent-free) provides regiocontrol before TMS-ethynyl installation [9] [10].
Solution-phase synthesis remains dominant for large-scale production (≥100 g) of 1-cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole, featuring:
Solid-phase approaches employ Wang resin-linked hydrazines for combinatorial access to analogs, but show limitations:
Table 4: Synthesis Route Performance Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 68% | 45% |
Pd Contamination | <5 ppm | 200–500 ppm |
Scalability | Kilogram-scale | Milligram-scale |
Purity (HPLC) | >99% | 85–92% |
Typical Purification | Recrystallization | HPLC |
Hybrid strategies demonstrate promise, where N1-cyclobutylation occurs in solution followed by solid-supported Sonogashira coupling – reducing purification steps while maintaining 89% yield [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: